7-Bromo-3-methylquinoxalin-2(1H)-one is a chemical compound that belongs to the quinoxaline family, which consists of heterocyclic compounds characterized by a fused benzene and pyrazine ring. This specific compound features a bromine atom at the 7th position and a methyl group at the 3rd position, making it notable for its unique reactivity and potential applications in medicinal chemistry and material science. The compound is identified by the chemical formula and has a CAS number of 103095-19-8.
7-Bromo-3-methylquinoxalin-2(1H)-one is classified as a brominated quinoxaline derivative. It is synthesized through bromination processes applied to its precursor, 3-methylquinoxalin-2(1H)-one. The compound's classification highlights its relevance in various fields, including pharmaceuticals, where it may exhibit biological activity such as antimicrobial or anticancer effects .
The synthesis of 7-Bromo-3-methylquinoxalin-2(1H)-one typically involves bromination of 3-methylquinoxalin-2(1H)-one using bromine or brominating agents like N-bromosuccinimide in solvents such as acetic acid or chloroform. The reaction is generally performed under reflux conditions for several hours to ensure complete bromination .
The industrial production may employ continuous flow reactors to enhance efficiency and yield while ensuring safety measures are in place due to the hazardous nature of brominating agents.
The molecular structure of 7-Bromo-3-methylquinoxalin-2(1H)-one consists of:
7-Bromo-3-methylquinoxalin-2(1H)-one can participate in various reactions, including:
The mechanism of action for 7-Bromo-3-methylquinoxalin-2(1H)-one involves its interaction with specific biological targets, potentially inhibiting enzymes or interfering with cellular processes. Research indicates that it may exhibit antimicrobial and anticancer activities, although detailed molecular pathways are still being investigated .
7-Bromo-3-methylquinoxalin-2(1H)-one typically appears as a crystalline solid. Its melting point and solubility characteristics are essential for practical applications but require specific experimental determination.
The compound is characterized by its reactivity due to the presence of the bromine atom, which can facilitate various chemical transformations. Its stability under different conditions should also be considered when handling and applying this compound in research settings .
7-Bromo-3-methylquinoxalin-2(1H)-one has several scientific applications:
Copper-catalyzed cyclization provides an efficient route to construct the quinoxalinone core of 7-bromo-3-methylquinoxalin-2(1H)-one. This method employs Cu(I) or Cu(II) sources with Lewis acid co-catalysts to facilitate tandem C–N bond formation. Key studies show that Cu₂O/BF₃·OEt₂ systems in polar solvents (DMF/NMP, 9:1) at 120°C achieve high yields (up to 90%) by accelerating two critical steps:
Table 1: Optimization of Copper-Catalyzed Cyclization
Catalyst System | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
Cu₂O (10 mol%)/BF₃·OEt₂ (40 mol%) | DMF/NMP (9:1) | 120 | 90 |
Cu₂O (20 mol%) | DMF/NMP (9:1) | 120 | 65 |
CuI (20 mol%)/BF₃·OEt₂ (40 mol%) | DMF/NMP (9:1) | 120 | 69 |
None (BF₃·OEt₂ only) | DMF/NMP (9:1) | 120 | 11 |
Electron-donating substituents on precursors improve yields (e.g., 76% for p-methoxy derivatives), while electron-withdrawing groups require higher catalyst loadings [3].
The C7 bromine in 7-bromo-3-methylquinoxalin-2(1H)-one serves as a versatile handle for nucleophilic substitution. Key reactions include:
Notably, electronic effects influence reactivity: electron-deficient quinoxalinones undergo faster substitution, while steric hindrance from the C3 methyl group slightly reduces kinetics [6].
The NH group at N1 and the C3 methyl group enable distinct alkylation/acylation pathways:
Table 2: Side-Chain Diversification Strategies
Reaction Type | Reagents/Conditions | Products | Key Advantage |
---|---|---|---|
N1-Alkylation | R–X, K₂CO₃, DMF, 80°C | N-Alkyl derivatives | High NH selectivity |
C7-Acylation | RCOCl, AlCl₃, DCM, 0°C→RT | C7-acylquinoxalinones | No rearrangements |
C3-Bromination | NBS, AIBN, CCl₄, reflux | 3-(Bromomethyl)quinoxalinone | Further C–C coupling |
Hydrazinolysis and Schiff base reactions enable access to fused heterocycles and pharmacophores:
Critical factors include:
"Steric bulk in aldehydes slows Schiff base kinetics, while electron-rich aryl groups stabilize the imine bond via resonance." [6]
Copper-catalyzed radical relay reactions enable direct access to N-oxide derivatives. Using Cu(I)/TBHP (tert-butyl hydroperoxide) systems, C3-acylated quinoxalinone N-oxides form via simultaneous C–C and N–O bond construction:
This method provides a one-step alternative to classical N-oxidation (e.g., m-CPBA), which is incompatible with acid-sensitive side chains.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7